2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid
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Overview
Description
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid is an organic compound with the molecular formula C8H14N2O2. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound known for its strong nucleophilic and basic properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
DABCO interacts with its targets by acting as a nucleophilic catalyst. It promotes a variety of coupling reactions due to its basic nature . The nucleophilicity of the amine is high because the amine centers are unhindered .
Biochemical Pathways
DABCO is involved in several biochemical pathways. It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Pharmacokinetics
It is known to be soluble in water, making it bioavailable . Its solubility and hygroscopic nature suggest that it can be absorbed and distributed in the body.
Result of Action
The result of DABCO’s action is the promotion of various chemical reactions. For example, it can promote the formation of polyurethane and facilitate Baylis–Hillman reactions . It also participates in the synthesis of piperazine derivatives .
Action Environment
The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and can absorb moisture from the environment . It is also sensitive to heat and should be stored in a cool place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with bromoacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in the bicyclic structure attack the electrophilic carbon in bromoacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of nucleophilic nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Complexation: The nitrogen atoms can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenated acids (e.g., bromoacetic acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as water, ethanol, or acetone .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution with bromoacetic acid yields the target compound, while oxidation or reduction reactions may produce various oxidized or reduced derivatives .
Scientific Research Applications
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic and basic properties.
Quinuclidine: Another bicyclic amine with comparable reactivity but different structural features.
Triethylenediamine: A related compound used as a catalyst in polymerization reactions.
Uniqueness
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity compared to its parent compound, 1,4-diazabicyclo[2.2.2]octane. This structural modification allows for a broader range of applications in both chemical and biological research .
Properties
IUPAC Name |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)5-7-6-9-1-3-10(7)4-2-9/h7H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOMRMCUYWDQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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